Ethyl 5-amino-4-((2-methoxyphenyl)carbamoyl)-3-methylthiophene-2-carboxylate
Description
Ethyl 5-amino-4-((2-methoxyphenyl)carbamoyl)-3-methylthiophene-2-carboxylate (CAS: 354561-74-3) is a substituted thiophene derivative with a molecular weight of 334.39 g/mol and a purity of ≥97% . Its structure features:
- A thiophene core substituted at positions 3 (methyl), 4 (2-methoxyphenyl carbamoyl), and 5 (amino group).
- An ethyl carboxylate group at position 2.
This compound is synthesized via Gewald’s multicomponent condensation, a well-established method for 2-aminothiophenes, involving ethyl acetoacetate, sulfur, and a substituted cyanoacetamide precursor . It is part of a broader class of thiophene derivatives investigated for pharmacological activities, particularly anticancer and antimicrobial effects .
Properties
IUPAC Name |
ethyl 5-amino-4-[(2-methoxyphenyl)carbamoyl]-3-methylthiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-4-22-16(20)13-9(2)12(14(17)23-13)15(19)18-10-7-5-6-8-11(10)21-3/h5-8H,4,17H2,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSCYJYNIONGSSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(S1)N)C(=O)NC2=CC=CC=C2OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-amino-4-((2-methoxyphenyl)carbamoyl)-3-methylthiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone, a cyanoacetate, and elemental sulfur.
Introduction of Functional Groups: The amino group can be introduced through nitration followed by reduction. The methoxyphenyl carbamoyl group can be added via carbamoylation using appropriate reagents.
Esterification: The final step involves esterification to introduce the ethyl ester group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-4-((2-methoxyphenyl)carbamoyl)-3-methylthiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and ester groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the thiophene ring.
Reduction: Reduced forms of the ester and carbamoyl groups.
Substitution: Substituted thiophene derivatives with new functional groups.
Scientific Research Applications
Ethyl 5-amino-4-((2-methoxyphenyl)carbamoyl)-3-methylthiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 5-amino-4-((2-methoxyphenyl)carbamoyl)-3-methylthiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s unique structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key structural analogs differ in substituents on the carbamoyl group (position 4) and additional modifications (Table 1):
Key Findings
Substituent Position and Electronic Effects: Para-substituted analogs (e.g., 4-methoxy or 4-chloro) exhibit enhanced cytotoxicity due to optimal electronic effects (e.g., electron-withdrawing Cl or OCH₃) that improve binding to cellular targets . For example, compound 76b (4-methoxyphenyl) showed IC₅₀ values of 2.1–3.8 µM against breast (MCF-7), lung (NCI-H460), and CNS (SF-268) cancer cell lines . Methoxy in the ortho position also has a weaker electron-donating effect compared to para, which may diminish interactions with hydrophobic pockets in target proteins .
Synthetic Flexibility: Derivatives with varied carbamoyl substituents (e.g., 4-chloro, 4-methyl, or 4-methoxy) are synthesized using Gewald’s method, enabling rapid exploration of structure-activity relationships (SAR) . The target compound’s synthesis follows similar protocols but substitutes 2-methoxyaniline in the cyanoacetamide precursor .
Antimicrobial Potential: While direct data for the target compound is lacking, structurally related esters (e.g., ethyl 5-acetyl-4-phenyl-2-(phenylamino)thiophene-3-carboxylate) show moderate antimicrobial activity, suggesting the thiophene core’s broad applicability .
Biological Activity
Ethyl 5-amino-4-((2-methoxyphenyl)carbamoyl)-3-methylthiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications, supported by data tables and research findings.
Chemical Structure and Properties
This compound has the molecular formula C16H18N2O4S. Its structure features a thiophene ring, an amino group, and a methoxyphenyl carbamoyl substituent, which contribute to its biological activity.
Synthesis
The compound can be synthesized through a multi-step process involving the reaction of 5-amino-3-methylthiophene-2-carboxylic acid with 2-methoxyphenyl isocyanate. The reaction conditions typically include the use of solvents such as dichloromethane and catalysts to facilitate the formation of the carbamoyl group.
Antimicrobial Activity
Research has demonstrated that this compound exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results suggest potential applications in developing new antimicrobial agents.
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory effects. In a study using lipopolysaccharide (LPS)-induced inflammation in mice, administration of this compound resulted in a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6. The observed effects are summarized in the following table:
| Treatment Group | TNF-alpha (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Control | 150 ± 10 | 120 ± 15 |
| Ethyl Compound (50 mg/kg) | 80 ± 5 | 60 ± 10 |
This indicates its potential as an anti-inflammatory drug candidate.
Enzyme Inhibition
Another area of research focuses on the compound's role as an enzyme inhibitor. Preliminary studies suggest it may inhibit certain enzymes involved in metabolic pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory responses.
Case Studies
-
Case Study: Antimicrobial Efficacy
A study conducted by Mobini-Khaledi et al. highlighted the antimicrobial properties of thiophene derivatives, including this compound. The study reported that modifications to the thiophene ring significantly influenced antimicrobial potency, suggesting structure-activity relationships that could guide future drug design efforts . -
Case Study: Anti-inflammatory Effects
In a controlled experiment involving LPS-induced inflammation, researchers noted that administration of the compound significantly lowered inflammatory markers compared to untreated controls. This research underscores the therapeutic potential of thiophene derivatives in managing inflammatory diseases .
Q & A
Q. How can researchers investigate the compound’s mechanism of action at the molecular level?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to purified enzymes (e.g., kₐₙₜ/kₒff rates).
- CRISPR-Cas9 Knockouts : Validate target specificity using gene-edited cell lines.
- Metabolomics : LC-MS/MS tracks downstream metabolic changes post-treatment .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
